molecular formula C10H8FN3 B1486706 6-(2-Fluorophenyl)pyrimidin-4-amine CAS No. 1159820-15-1

6-(2-Fluorophenyl)pyrimidin-4-amine

Cat. No. B1486706
CAS RN: 1159820-15-1
M. Wt: 189.19 g/mol
InChI Key: ZIEDQQOXRXKOMJ-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)pyrimidin-4-amine, also known as 6-FPP, is an aromatic heterocyclic compound used in scientific research. It is a synthetic compound with a pyrimidine ring and a phenyl ring, and it has a fluorine atom at position 2 of the phenyl ring. 6-FPP is a potential modulator of the 5-HT2A serotonin receptor, and it has been studied for its potential applications in a range of scientific research areas. It has also been used in drug development and drug synthesis.

Scientific Research Applications

Quantum Chemical Characterization

Research on hydrogen bonding sites in pyrimidine compounds, including derivatives similar to "6-(2-Fluorophenyl)pyrimidin-4-amine", indicates significant interest in understanding their chemical behavior at a quantum level. For instance, hydrogen bonding (HB) sites in three pyrimidine derivatives have been investigated using quantum chemistry methods, identifying major HB sites within the pyrimidine nucleus (Traoré et al., 2017).

Synthesis of Antitumor Intermediates

The compound has been used as an important intermediate in the synthesis of many antitumor drugs. For example, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a derivative, is widely used in small molecular inhibitors of anti-tumor (Gan et al., 2021).

Development of Radioligands

Derivatives of "this compound" have also been developed as potent radioligands for receptors, such as corticotropin-releasing hormone type 1 receptor (CRHR1), indicating their potential use in diagnostic imaging and pharmacological studies (Hsin et al., 2000).

Antibacterial and Antifungal Properties

Several derivatives exhibit excellent antibacterial activity against various pathogens, suggesting their potential application in developing new antimicrobial agents. Compounds with specific substitutions have shown pronounced activity against bacteria like V. cholerae, S. aureus, and fungi like A. flavus (Thanusu et al., 2010).

Radiosensitizing Effects in Cancer Therapy

Novel phenylpyrimidine derivatives, including those related to "this compound", have shown promising radiosensitizing effects on human lung cancer cells, enhancing the therapeutic outcomes of radiotherapy. This is achieved through cell cycle perturbation and inhibition of cell viability, presenting a significant avenue for cancer treatment research (Jung et al., 2019).

properties

IUPAC Name

6-(2-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEDQQOXRXKOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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